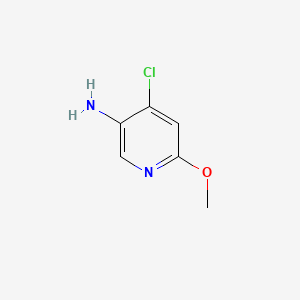

4-Chloro-6-methoxypyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLMOWWCIXZKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 6 Methoxypyridin 3 Amine

Multi-Step Synthesis Pathways and Optimization

The construction of the 4-chloro-6-methoxypyridin-3-amine scaffold often involves intricate multi-step sequences that require careful optimization to maximize yield and purity. These pathways typically rely on the strategic introduction of substituents onto a pyridine (B92270) core.

Halogenation and Nucleophilic Substitution Strategies

Halogenation and subsequent nucleophilic substitution are fundamental strategies in the synthesis of substituted pyridines. The introduction of a chlorine atom at the C-4 position and a methoxy (B1213986) group at the C-6 position is a critical sequence in the synthesis of the target molecule.

One approach involves the directed lithiation of a pyridine derivative to introduce a halogen at a specific position. For instance, the lithiation of 4-methoxypyridine (B45360) at the C-2 position, followed by bromination, can yield 2-bromo-4-methoxypyridine. arkat-usa.org Subsequent reactions can then be employed to introduce the desired functionalities.

The reactivity of dihalopyridines towards nucleophilic substitution can be highly dependent on the reaction conditions. For example, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can yield different ratios of the 2-methoxy and 6-methoxy isomers depending on the solvent used. nih.govpharm.or.jp In solvents like THF and CH2Cl2, the 2-methoxy isomer is the main product, while in DMF and MeOH, the 6-methoxy isomer is favored. nih.govpharm.or.jp This highlights the importance of solvent effects in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring.

A study on the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrated the highly regioselective substitution of a chlorine atom at the 6-position of a dichloropyridine derivative with a thiolate anion in DMF. nih.gov This was followed by methoxylation and further functionalization to achieve the desired product. nih.gov

Amination Reactions for Pyridine Ring Functionalization

The introduction of an amino group at the C-3 position is a crucial step in the synthesis of this compound. Various amination strategies have been developed for the functionalization of pyridine rings.

One common method involves the amination of pyridine N-oxides. The N-oxide activates the pyridine ring towards nucleophilic attack, allowing for the introduction of an amino group at the C-2 or C-4 position. researchgate.net For instance, pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using Ts2O-t-BuNH2, followed by deprotection. researchgate.net

Vicarious nucleophilic substitution (VNS) is another powerful tool for the amination of nitro-substituted pyridines. ntnu.no For example, 3-nitropyridines can be selectively aminated at the para-position to the nitro group using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. ntnu.no

The reaction of chloro-substituted pyridines with amines under aryne-forming conditions has also been explored. researchgate.net While this method can lead to the formation of aminated products, the regioselectivity can be influenced by the reaction conditions and the nature of the amine. researchgate.net

Cross-Coupling Approaches for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are particularly valuable for the synthesis and derivatization of heterocyclic compounds like this compound.

Palladium-Catalyzed Cross-Couplings (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.org This reaction is widely used for the synthesis of arylamines and has been applied to the synthesis of various pyridine derivatives.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and can influence the reaction rate and substrate scope. libretexts.orgacs.org Common palladium sources include Pd(OAc)2 and Pd2(dba)3, while a variety of phosphine-based ligands have been developed to facilitate the reaction with different substrates. acs.orgacs.org

In the context of synthesizing molecules related to this compound, the Buchwald-Hartwig amination can be employed to couple a substituted chloropyridine with an appropriate amine. For example, the coupling of a 2-chloroquinoline (B121035) with 5-amino-2-methoxypyridine (B105479) has been reported using a Pd2(dba)3/xantphos catalytic system. mdpi.com

| Reaction | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor with a phosphine (B1218219) ligand | Forms C-N bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(0) catalyst with a base | Forms C-C bonds between organoboron compounds and halides. fishersci.co.uklibretexts.org |

Suzuki-Miyaura Cross-Coupling for Pyridine Derivatization

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (such as a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is widely used for the synthesis of biaryls and other conjugated systems and is particularly useful for the derivatization of heterocyclic compounds. researchgate.net

The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. fishersci.co.uk

A scalable and environmentally friendly protocol for a Suzuki-Miyaura cross-coupling in water has been reported for the synthesis of 4-chloro-6-(6-methoxypyridin-3-yl)pyrimidine, a structurally related compound. researchgate.net This method utilizes a vitamin E-derived surfactant, TPGS-750-M, to facilitate the reaction in an aqueous medium. researchgate.net The use of micellar catalysis offers a greener alternative to traditional organic solvents. researchgate.net

Chemo- and Regioselective Synthesis Techniques

Controlling chemo- and regioselectivity is a major challenge in the synthesis of polysubstituted pyridines. The inherent reactivity of the pyridine ring and the influence of existing substituents dictate the position of incoming groups.

The regioselectivity of nucleophilic aromatic substitution on dihalopyridines is highly dependent on the reaction conditions. As mentioned earlier, the choice of solvent can significantly influence the position of methoxylation on a dichloropyridine derivative. nih.govpharm.or.jp

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing group on the ring coordinates to a strong base (typically an organolithium reagent), leading to deprotonation at the adjacent ortho position. The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. The methoxy group is a well-known directing group for the lithiation of pyridine rings. arkat-usa.org

In the context of this compound, a synthetic strategy could involve the use of a directing group to control the introduction of substituents at specific positions on the pyridine ring, thereby ensuring the desired regiochemistry.

Recent advances in catalysis have also provided new methods for the chemo- and regioselective functionalization of pyridines. For example, photoredox catalysis has been employed for the chemo- and regioselective synthesis of homopropargyl amines via a radical-radical cross-coupling mechanism. rsc.org While not directly applied to the synthesis of this compound, these emerging technologies offer potential avenues for more efficient and selective synthetic routes.

Green Chemistry Applications in the Synthesis of this compound

The integration of green chemistry into the synthesis of pyridine derivatives and related heterocycles aims to address the shortcomings of traditional methods, which often rely on hazardous solvents and produce significant waste. acsgcipr.org Key strategies include the use of water as a reaction medium, the development of recyclable catalysts, and designing processes that are inherently safer and more energy-efficient. researchgate.net These approaches are not only environmentally responsible but also offer economic advantages through reduced costs for raw materials, energy, and waste disposal. acsgcipr.org

One of the most promising green chemistry technologies is micellar catalysis, which utilizes surfactants to create nanoreactors in water. nih.govacs.org Surfactants are amphiphilic molecules that, above a certain concentration in water, aggregate to form micelles. nih.gov These micelles have a hydrophobic core that can solubilize nonpolar organic reactants and catalysts, effectively creating a microenvironment where the reaction can proceed, while the bulk solvent remains water. acsgcipr.org This approach circumvents the need for volatile and often toxic organic solvents. acsgcipr.org

Recent advancements have highlighted the use of "designer" surfactants, such as TPGS-750-M, which is derived from Vitamin E. researchgate.net This surfactant has proven highly effective in facilitating a variety of chemical transformations in water, including challenging cross-coupling reactions. nih.govresearchgate.net

| Component | Description | Benefit |

|---|---|---|

| Surfactant | TPGS-750-M (a Vitamin E-derived, non-ionic surfactant) is used to form micelles in water. | Creates nanoreactors that solubilize organic substrates, eliminating the need for organic solvents. researchgate.net |

| Catalyst System | Palladium-based catalysts are often employed for cross-coupling reactions within the micelles. | The micellar environment can protect and stabilize the catalyst, sometimes allowing for lower catalyst loadings. nih.gov |

| Solvent | Water is used as the bulk solvent, representing a safe and environmentally benign medium. | Reduces flammability, toxicity, and environmental pollution associated with volatile organic solvents. acsgcipr.org |

| Reaction Conditions | Reactions can often be performed at or near room temperature. nih.gov | Lowers energy consumption and improves the safety profile of the synthesis. researchgate.net |

Sustainable synthetic route development extends beyond solvent choice to encompass the entire lifecycle of a chemical process, from raw material sourcing to final product purification. A key metric used to evaluate the sustainability of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, raw materials) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

The aforementioned kilogram-scale Suzuki-Miyaura coupling using micellar catalysis serves as an excellent case study for sustainable route development. researchgate.net The procedure was evaluated using green metrics like PMI, reinforcing its environmental benefits over traditional routes that use fossil-fuel-derived solvents such as N,N-dimethylformamide (DMF), a substance facing increasing regulatory restrictions due to its health hazards. researchgate.net

The evolution of this field continues with the development of next-generation surfactants like Savie, which is biodegradable and derived from vitamin E and polysarcosine. researchgate.net Such innovations aim to create a more circular economy for chemical synthesis, where the reaction medium can be recycled and the components are derived from renewable sources. This holistic approach to route design, which prioritizes efficiency, safety, and environmental impact, is crucial for the future of synthesizing molecules like this compound.

| Solvent | Key Characteristics | Sustainability Profile |

|---|---|---|

| Traditional Organic Solvents (e.g., DMF, Dioxane) | Good solvency for organic compounds; often flammable, toxic, or derived from fossil fuels. | Contribute to high PMI, pose safety and health risks, and are often difficult to recycle or dispose of. researchgate.net |

| Water (in Micellar Catalysis) | Non-flammable, non-toxic, and abundant. Solvency for organics is enabled by surfactants. | Excellent green solvent. Significantly improves the safety and environmental profile of a reaction, leading to lower E-Factors and PMI. acsgcipr.org |

Reaction Mechanisms and Chemical Transformations of 4 Chloro 6 Methoxypyridin 3 Amine

Mechanistic Pathways of Derivatization Reactions

The pyridine (B92270) ring of 4-Chloro-6-methoxypyridin-3-amine is adorned with substituents that direct its reactivity in derivatization reactions. The amino and methoxy (B1213986) groups are electron-donating, activating the ring towards electrophilic attack, while the chloro group is a leaving group in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive than benzene (B151609) in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.com However, the presence of activating groups like amino and methoxy can facilitate such reactions. gcwgandhinagar.com In this compound, the amino and methoxy groups are expected to activate the ring towards electrophilic attack. The directing effects of these substituents would favor substitution at positions ortho and para to them.

Nucleophilic Aromatic Substitution Mechanisms

The presence of a chloro group on the pyridine ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen atom facilitates these reactions by stabilizing the negatively charged intermediate, particularly when the attack occurs at the 2- or 4-positions. gcwgandhinagar.com The chloro group at the 4-position is susceptible to displacement by various nucleophiles. gcwgandhinagar.com For instance, reactions with amines or thiolates can lead to the substitution of the chlorine atom. gcwgandhinagar.com The reaction proceeds through a tetrahedral intermediate, and the loss of the chloride leaving group restores the aromaticity of the pyridine ring. gcwgandhinagar.com

Condensation and Cyclization Reactions

This compound is a valuable building block in the synthesis of fused heterocyclic systems, particularly through condensation and cyclization reactions. The amino group can react with various electrophilic partners to initiate these transformations. For example, it can be used in the synthesis of pyrido[2,3-d]pyrimidines. These reactions often involve the initial formation of an intermediate that subsequently undergoes an intramolecular cyclization to form the final heterocyclic product. The presence of the chloro and methoxy groups can influence the course of these reactions and the properties of the resulting products.

Role as a Nucleophile and Electrophile in Complex Reaction Sequences

The reactivity of this compound is multifaceted, allowing it to act as both a nucleophile and an electrophile in complex reaction sequences.

The primary amino group provides the main nucleophilic character to the molecule. This is evident in its reactions with various electrophiles. For instance, it can participate in Buchwald-Hartwig amination reactions, coupling with aryl halides to form new C-N bonds. mdpi.com The nucleophilicity of the amino group is a key factor in these transformations.

Conversely, the chloro-substituted carbon atom of the pyridine ring is an electrophilic center. It is susceptible to attack by nucleophiles, leading to substitution of the chloro group as discussed in the SNAr mechanism. This electrophilic character is crucial for the derivatization of the pyridine core.

Tautomeric Considerations and Their Influence on Reactivity

Aminopyridines can exist in tautomeric forms, and this can have a significant impact on their reactivity. For this compound, the potential for tautomerism involving the amino group and the pyridine nitrogen should be considered. The imine tautomer, while likely less stable, could exhibit different reactivity patterns compared to the amine form. The equilibrium between these tautomers can be influenced by the solvent and the presence of other reagents. While specific studies on the tautomerism of this compound are not prevalent, the general principles of aminopyridine tautomerism suggest that it is a factor that could influence its chemical behavior.

Synthesis and Chemical Exploration of 4 Chloro 6 Methoxypyridin 3 Amine Derivatives and Analogues

Strategic Derivatization at the Amino Group

The primary amino group at the C3 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups and the extension of the molecular framework.

Schiff Base Formation and Subsequent Transformations

The primary amine functionality of 4-Chloro-6-methoxypyridin-3-amine readily undergoes condensation with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds by refluxing the amine and the carbonyl compound, often with acid or base catalysis, to facilitate the dehydration step. Pyridine-based Schiff bases are of significant interest due to their biological activities and their roles as versatile ligands in coordination chemistry. researchgate.netnih.gov

The formation of the azomethine (-C=N-) linkage provides a platform for further chemical transformations. For instance, the imine bond can be selectively reduced using agents like sodium borohydride (B1222165) to yield stable secondary amines. Alternatively, these Schiff bases can participate in cycloaddition reactions or act as precursors for the synthesis of other heterocyclic systems. The reactivity of pyridyl Schiff bases can sometimes lead to unexpected transformations, such as isomerization and dimerization under certain conditions.

Table 1: Representative Schiff Base Formation This table presents a generalized reaction scheme for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO).

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Aldehyde (R-CHO) | Ethanol, Reflux, Catalytic Acetic Acid | N-(arylmethylene)-4-chloro-6-methoxypyridin-3-amine |

Amide and Sulfonamide Derivatives Synthesis

The nucleophilic amino group is readily acylated or sulfonylated to produce the corresponding amide and sulfonamide derivatives. Amide synthesis is typically achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. Sulfonamides are similarly prepared by reacting the amine with a sulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For example, the synthesis of sulfonamide derivatives of a related compound, 5-bromo-2-methoxypyridin-3-amine, has been reported as a key step in the development of novel PI3K/mTOR dual inhibitors. In that synthesis, the amine was condensed with 2,4-difluorobenzenesulfonyl chloride. A new series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were also synthesized and evaluated for their anti-proliferative activity. researchgate.net This highlights the utility of the aminopyridine scaffold in generating biologically relevant molecules.

Modification of the Pyridine Ring System

The pyridine ring of this compound is substituted with groups that allow for further functionalization, enabling significant alterations to the core structure.

Substitution at Chloro and Methoxy (B1213986) Positions

The chlorine atom at the C4 position renders the ring susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The electron-withdrawing nature of the pyridine nitrogen atom makes the C4 position electron-deficient and thus activated for attack by nucleophiles. stackexchange.com This allows the chloro group to be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. brainly.in For example, reactions with sodium ethoxide can replace the chlorine with an ethoxy group. brainly.in Furthermore, the chloro group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The methoxy group at the C6 position is generally more stable but can be cleaved under specific, often harsh, conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids like boron tribromide. Cleavage of the methyl ether yields the corresponding pyridinol (hydroxypyridine), which can then be used for further functionalization, such as O-alkylation or conversion to a better leaving group for subsequent substitution reactions. The selective cleavage of methoxy groups is a valuable synthetic tool, although it can be challenging in the presence of other sensitive functional groups. researchgate.netnih.gov

Exploration of Positional Isomers and Their Chemical Properties

The chemical properties of chloromethoxypyridinamines are highly dependent on the substitution pattern of the functional groups on the pyridine ring. Several positional isomers of the title compound exist, each with unique electronic and steric characteristics.

For instance, 2-Chloro-6-methoxypyridin-3-amine is a known isomer with a melting point of 95-97°C. guidechem.com In this isomer, the amino group is positioned between the chloro and methoxy groups. This arrangement influences the nucleophilicity of the amine and the reactivity of the adjacent chloro group. Another related isomer is 5-Chloro-2-methoxypyridin-3-amine . The synthesis of the closely related 2-methoxy-5-aminopyridine involves the reduction of a nitro group, a common strategy for introducing an amino function onto the pyridine ring. google.com

Table 2: Comparison of Selected Positional Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |

| This compound | 1261884-16-5 | C₆H₇ClN₂O | 158.59 g/mol | Amino group is para to the methoxy group and meta to the chloro group. |

| 2-Chloro-6-methoxypyridin-3-amine | 34392-85-3 | C₆H₇ClN₂O | 158.59 g/mol | Amino group is flanked by the chloro and methoxy groups. guidechem.comnih.gov |

| 5-Chloro-2-methoxyaniline (non-pyridine isomer) | 95-03-4 | C₇H₈ClNO | 157.60 g/mol | Aniline isomer; used for comparative purposes in synthetic strategies. chemicalbook.com |

Integration into Polycyclic and Fused Heterocyclic Systems

The functional groups on this compound make it an ideal starting material for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The amino group, in particular, is a key functionality for ring-forming reactions.

One of the most powerful methods for constructing fused quinoline (B57606) rings is the Friedländer synthesis . This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comresearchgate.net Derivatives of this compound, after appropriate modification to introduce a carbonyl group ortho to the amine, could serve as substrates for this reaction, leading to the formation of substituted pyrido[2,3-b]pyridines or other related fused systems. The reaction can be catalyzed by either acids or bases. jk-sci.comresearchgate.net

Another important cyclization strategy is the Pictet-Spengler reaction , which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com While the parent compound is not a β-arylethylamine, derivatization of the amino group to introduce the necessary ethylamine (B1201723) side chain could open a pathway to Pictet-Spengler-type cyclizations, yielding complex polycyclic alkaloids. wikipedia.orgmdpi.com The success of this reaction is often dependent on the nucleophilicity of the aromatic ring, which in this case is the substituted pyridine. wikipedia.org

These cyclization strategies demonstrate the potential of this compound as a building block for accessing a diverse range of complex heterocyclic structures.

Development of Novel Building Blocks based on the this compound Scaffold

The pursuit of novel molecular building blocks is a critical endeavor in drug discovery and materials science, enabling the construction of complex molecules with tailored properties. The this compound scaffold is a prime candidate for the generation of diverse derivatives due to its distinct reactive sites: the amino group, the chloro substituent, and the pyridine ring itself.

The primary amino group at the 3-position is a key nucleophilic center. It can readily undergo a variety of chemical transformations to introduce diverse functionalities. Standard reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, though selectivity can be a challenge.

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

Buchwald-Hartwig amination: Palladium-catalyzed coupling with aryl or heteroaryl halides to form diarylamines or alkyl-arylamines.

The chloro group at the 4-position is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from this scaffold. Notable examples of such reactions include:

Suzuki-Miyaura coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Heck coupling: Reaction with alkenes.

Sonogashira coupling: Reaction with terminal alkynes.

Stille coupling: Reaction with organostannanes.

Buchwald-Hartwig amination: Reaction with amines to introduce new amino substituents.

The pyridine ring itself, being an electron-deficient heterocycle, can be susceptible to nucleophilic aromatic substitution, particularly with the activating effect of the chloro and methoxy groups. Furthermore, the electronic nature of the ring can be modulated by the existing substituents, influencing its reactivity in various transformations.

The strategic combination of reactions at these different sites allows for a combinatorial approach to generate a library of novel building blocks. For instance, a Suzuki coupling at the 4-position followed by a derivatization of the 3-amino group can lead to a diverse set of disubstituted pyridine derivatives.

While specific examples of derivatives synthesized directly from this compound are not extensively documented, the general synthetic routes for analogous substituted pyridines are well-established. The exploration of this scaffold holds promise for the discovery of new chemical entities with potential applications in various fields of chemical research.

Due to the lack of specific experimental data in the searched literature, a data table of detailed research findings cannot be provided.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 6 Methoxypyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra provide critical information for the initial structural assignment of 4-Chloro-6-methoxypyridin-3-amine. The expected signals are based on the distinct electronic environments of each nucleus, influenced by the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing chloro (-Cl) substituent.

In the ¹H NMR spectrum, the molecule is expected to show four distinct signals: two for the aromatic protons on the pyridine (B92270) ring, one for the amine protons, and one for the methoxy protons. The aromatic protons, being on a substituted pyridine ring, would appear as singlets or narrow doublets depending on the solvent and resolution. The amine protons typically appear as a broad singlet, and the methoxy protons as a sharp singlet.

The ¹³C NMR spectrum is expected to display six unique signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methoxy group. The chemical shifts are influenced by the attached substituents, with carbons bonded to electronegative atoms (N, O, Cl) appearing further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary based on solvent and experimental conditions.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | 7.5 - 7.8 | Singlet | 1H |

| H-5 | 6.4 - 6.6 | Singlet | 1H |

| -NH₂ | 4.0 - 5.5 | Broad Singlet | 2H |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 145 |

| C-3 | 125 - 130 |

| C-4 | 145 - 150 |

| C-5 | 105 - 110 |

| C-6 | 158 - 163 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. mdpi.com For this compound, a COSY spectrum would be expected to show a cross-peak between the H-2 and H-5 protons if there is any observable long-range coupling, although in a highly substituted ring, these may be minimal. The primary use would be to confirm the absence of coupling to other protons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). conferenceworld.in This is crucial for assigning the carbon signals. Expected correlations would include:

The H-2 proton signal correlating with the C-2 carbon signal.

The H-5 proton signal correlating with the C-5 carbon signal.

The methoxy proton signal correlating with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). conferenceworld.in This technique is powerful for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methoxy protons (-OCH₃) showing a correlation to the C-6 carbon.

The H-2 proton correlating to C-3, C-4, and C-6.

The H-5 proton correlating to C-3, C-4, and C-6.

The amine protons (-NH₂) showing correlations to C-2 and C-4.

These 2D NMR experiments, when used in combination, provide definitive evidence for the structure of this compound, leaving no ambiguity in the assignment of atoms and their connectivity. conferenceworld.intandfonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Group Frequencies and Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its specific functional groups. Analysis of substituted pyridines and related heterocyclic systems provides a basis for assigning these vibrational modes. researchgate.netsigmaaldrich.comlibretexts.org

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium |

| C=C, C=N Ring Stretching | Pyridine Ring | 1400 - 1600 | Strong-Medium |

| N-H Bending (Scissoring) | Amine (-NH₂) | 1590 - 1650 | Medium |

| C-O-C Asymmetric Stretch | Methoxy Ether | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | Methoxy Ether | 1000 - 1050 | Medium |

| C-Cl Stretch | Chloroalkane | 700 - 800 | Strong |

Correlation with Molecular Structure

The positions of the substituents on the pyridine ring significantly influence the vibrational frequencies. The electron-donating nature of the amino and methoxy groups, combined with the electron-withdrawing chloro group, creates a unique electronic distribution that affects bond strengths and, consequently, their vibrational energies.

Pyridine Ring Modes: The characteristic ring stretching vibrations, typically found in the 1400-1600 cm⁻¹ region, are sensitive to substitution patterns. sigmaaldrich.com The interplay of the donor and acceptor groups on the ring in this compound will modulate the exact frequencies of these bands.

Amine Group Vibrations: The N-H stretching bands are excellent indicators of hydrogen bonding. In a solid-state IR spectrum, these bands may be broadened due to intermolecular hydrogen bonding. researchgate.net

Methoxy Group Vibrations: The strong C-O stretching band is a clear marker for the methoxy group. Its exact position can provide insight into the conformation of the group relative to the aromatic ring. sigmaaldrich.com

C-Cl Vibration: The C-Cl stretching frequency is typically found in the lower frequency region of the spectrum and confirms the presence of the chlorine substituent.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₆H₇ClN₂O) is 158 g/mol . vulcanchem.com

Upon electron impact ionization, the molecule will form a molecular ion (M⁺˙) at m/z 158. A key feature in the mass spectrum will be the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), a characteristic M+2 peak at m/z 160 with about one-third the intensity of the M⁺˙ peak is expected.

The fragmentation of the molecular ion can proceed through several pathways, guided by the stability of the resulting fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Plausible Loss from Parent Ion |

|---|---|---|

| 158/160 | [C₆H₇ClN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 143/145 | [C₅H₄ClN₂O]⁺ | Loss of •CH₃ |

| 129/131 | [C₅H₄ClN]⁺˙ | Loss of •OCH₃ |

| 119 | [C₅H₄N₂O]⁺ | Loss of •Cl |

Common fragmentation pathways for aromatic amines, ethers, and halides include:

Alpha-Cleavage: Loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation pathway for ethers, leading to a stable oxonium ion, resulting in a peak at m/z 143/145.

Loss of Neutral Molecules: The expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) from the pyridine ring after initial fragmentation is also a possible pathway.

Loss of Substituents: Cleavage of the C-Cl or C-O bonds can lead to the loss of a chlorine radical (•Cl) or a methoxy radical (•OCH₃), giving rise to fragments at m/z 119 and 129/131, respectively.

Analysis of these fragments allows for the confirmation of the compound's elemental composition and the arrangement of its functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of synthesized compounds, offering highly accurate mass measurements that allow for the determination of a molecule's elemental formula. This technique is distinguished from standard mass spectrometry by its ability to resolve small mass differences, thereby providing a high degree of confidence in a compound's identity.

In the analysis of derivatives of this compound, HRMS is routinely used to verify the successful outcome of a synthesis. acs.orgrsc.org The method involves measuring the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This experimental mass is then compared to a theoretical mass calculated based on the expected molecular formula. A close match between the found and calculated mass, typically within a few parts per million (ppm), serves as strong evidence for the proposed structure. For these analyses, Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are frequently employed. rsc.orgmdpi.com

The table below presents HRMS data for representative derivatives, illustrating the precision of the technique. The data shows the calculated mass for the protonated molecule ([M+H]⁺) and the experimentally observed mass.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Found Mass [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| N-(4,6-Dimethylpyridin-2-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide | C₁₉H₂₁ClF₃N₄S | 429.1122 | 429.1133 | acs.org |

| 6-(6-Chloro-3-{[(3-methoxyphenyl)methyl]amino}imidazo[1,2-a]pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₂₅H₃₁N₄O₄S⁺ | 483.2061 | 483.2057 | beilstein-journals.org |

| Methyl 2-(2-{[2-chloro-5-(1,1-dioxido-1λ⁶,2-thiazolidin-3-yl)imidazo[1,2-a]pyridin-6-yl]amino}acetamido)acetate | C₂₂H₂₆ClN₄O₅⁺ | 461.1586 | 461.1581 | beilstein-journals.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the ionization technique most commonly coupled with mass spectrometry for the analysis of this compound derivatives. acs.orgmdpi.combeilstein-journals.org ESI is a soft ionization method, meaning it imparts minimal energy to the analyte molecule during the ionization process. This is particularly advantageous as it reduces fragmentation, typically resulting in a mass spectrum dominated by the intact protonated molecule, represented as [M+H]⁺. acs.org

The process involves dissolving the sample in a polar, volatile solvent and pumping it through a fine, heated capillary held at a high potential. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected from the droplet surface and guided into the mass analyzer. The use of ESI facilitates the analysis of moderately polar and thermally fragile compounds, making it ideal for the diverse functional groups present in the derivatives of this compound. The combination, often denoted as ESI-MS or ESI-HRMS, is a cornerstone for confirming molecular weight and elemental composition in modern synthetic chemistry. mdpi.combeilstein-journals.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and the absolute configuration of chiral centers.

While a specific crystal structure for this compound was not found in the surveyed literature, the solid-state structure of the closely related analog, 4-Chloro-6-methoxypyrimidin-2-amine , has been thoroughly characterized. nih.gov The analysis of this analog reveals critical structural information that can offer insights into the probable solid-state behavior of the title compound. In the crystal structure of the pyrimidine (B1678525) analog, molecules are linked by N—H···N hydrogen bonds to form inversion dimers. nih.gov These dimers are further connected through N—H···O interactions, creating an undulating sheet structure. nih.gov

The crystallographic data for this analog is summarized below.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₆ClN₃O | nih.gov |

| Molecular Weight (g/mol) | 159.58 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 3.7683 (2) | nih.gov |

| b (Å) | 16.4455 (2) | nih.gov |

| c (Å) | 10.7867 (2) | nih.gov |

| β (°) | 94.550 (1) | nih.gov |

| Volume (ų) | 666.36 (4) | nih.gov |

| Z (formula units/cell) | 4 | nih.gov |

Furthermore, the utility of X-ray crystallography is demonstrated in the structural determination of more complex derivatives, such as bis[3-(4-chloro-N,N-diethylpyridine-2-carboxamide)] diselenide, which also crystallizes in the monoclinic system. researchgate.net This underscores the power of the technique in confirming the structure of novel compounds derived from pyridine-based scaffolds.

Computational and Theoretical Chemistry Investigations of 4 Chloro 6 Methoxypyridin 3 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. tandfonline.comamazonaws.com DFT calculations for 4-Chloro-6-methoxypyridin-3-amine would be foundational in determining its fundamental chemical and physical properties. Such studies typically employ a functional, like B3LYP, combined with a basis set, such as 6-311++G(d,p), to achieve reliable results. tandfonline.comresearchgate.net

A primary step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in the molecule, providing its most stable three-dimensional structure. For this compound, this would yield precise information on bond lengths (e.g., C-C, C-N, C-Cl, C-O), bond angles, and dihedral angles that define its shape. The planarity of the pyridine (B92270) ring and the orientation of the methoxy (B1213986) and amine substituents would be determined. These structural parameters are crucial for understanding its interaction with other molecules.

Table 1: Predicted Parameters from Geometry Optimization of this compound

| Parameter Type | Specifics for this compound | Significance |

|---|---|---|

| Bond Lengths | C-N, C-C (ring), C-Cl, C-O, O-CH3, N-H | Determines the connectivity and spatial dimensions of the molecule. |

| Bond Angles | Angles within the pyridine ring, C-C-N, C-O-C | Defines the molecule's local geometry and steric environment. |

| Dihedral Angles | Rotation around the C-O and C-N bonds | Describes the 3D conformation and orientation of substituents. |

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. numberanalytics.comnih.gov The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the electron-donating amine and methoxy groups. The LUMO would likely be distributed across the pyridine ring, with some contribution from the electronegative chlorine atom. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and polarizable. nih.govacadpubl.eu

Table 2: Key Parameters from FMO Analysis

| Parameter | Description | Predicted Importance for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. Higher energy means a better donor. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. Lower energy means a better acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Characterizes kinetic stability and chemical reactivity. A smaller gap implies higher reactivity. |

DFT calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. nih.govnih.gov By calculating the harmonic frequencies of all vibrational modes, a theoretical spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data. nih.gov This analysis allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the N-H stretching of the amine, C-O stretching of the methoxy group, C-Cl stretching, and various vibrations of the pyridine ring. tandfonline.comnih.gov

Table 3: Examples of Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm-1) |

|---|---|---|

| N-H Stretch | -NH2 (Amine) | 3300-3500 |

| C-H Stretch | -CH3 (Methoxy) & Pyridine Ring | 2850-3100 |

| C-O-C Asymmetric Stretch | -OCH3 (Methoxy) | 1200-1275 |

| Pyridine Ring Stretch | C=C, C=N | 1400-1600 |

| C-Cl Stretch | -Cl (Chloro) | 600-800 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic species. uni-muenchen.de The MEP map plots the electrostatic potential onto a constant electron density surface.

For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow), indicating electron-rich areas susceptible to electrophilic attack. These would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. The nitrogen of the amine group would also show negative potential. Conversely, regions of positive potential (blue) highlight electron-poor areas prone to nucleophilic attack. These would be located around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms of the methyl group and the pyridine ring. tandfonline.comresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex molecular wave function into localized Lewis-like structures (bonds and lone pairs), providing a chemically intuitive picture of bonding and electronic interactions. uni-muenchen.de It is particularly useful for quantifying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. ias.ac.in

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the amine nitrogen and the methoxy oxygen into the antibonding π* orbitals of the pyridine ring. These n → π* interactions stabilize the molecule. The analysis provides a second-order perturbation theory energy, E(2), to quantify the strength of these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction. tandfonline.comuni-muenchen.de

Table 4: Hypothetical NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| Lone Pair (N) of Amine | π* (C-C/C-N) of Ring | n → π | Indicates electron donation from the amine group to the ring, increasing ring electron density. |

| Lone Pair (O) of Methoxy | π (C-C/C-N) of Ring | n → π | Shows electron delocalization from the methoxy group, contributing to resonance stabilization. |

| π (C-C) of Ring | π (C-C/C-N) of Ring | π → π* | Represents the inherent aromatic delocalization within the pyridine ring. |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to build a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. brieflands.com This is typically not performed on a single compound but on a series of related molecules to develop a predictive model.

If this compound were part of such a study, a wide range of molecular descriptors would be calculated for it using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. These values would then be used as variables in a statistical analysis, such as multiple linear regression, to create an equation that correlates the descriptors with a specific property, like boiling point, solubility, or chromatographic retention time. brieflands.com

Computational Studies on Reaction Mechanisms and Transition States

Computational and theoretical chemistry have become indispensable tools for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in the literature, a wealth of theoretical investigations into related substituted pyridines provides a robust framework for understanding its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

General Principles of SNAr Reactivity in Chloropyridines

Computational studies have established a general reactivity order for chloropyridines in SNAr reactions, which is 4-chloro > 2-chloro > 3-chloropyridine. wuxibiology.com This trend is rationalized through the analysis of Lowest Unoccupied Molecular Orbital (LUMO) energies and the calculation of activation energies for nucleophilic attack. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The position of the chloro substituent significantly influences the stability of the intermediate Meisenheimer complex and the corresponding transition state. For 4-chloropyridine, the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom, leading to a lower activation barrier compared to the 2- and 3-isomers. wuxibiology.com

The presence of additional substituents, such as the methoxy and amino groups in this compound, further modulates this reactivity. The methoxy group at the 6-position, being para to the reaction center at C4, can exert a significant electronic influence. While typically an electron-donating group by resonance, its effect in the context of the pyridine ring can be complex. Similarly, the amino group at the 3-position, ortho to the chlorine, will influence the electron density and steric environment of the reaction center.

Predictive Models for SNAr Reactivity

Recent advancements have led to the development of multivariate linear regression models that can accurately predict the relative rates of SNAr reactions based on computationally derived molecular descriptors. nih.govrsc.org These models utilize parameters such as the electron affinity (EA) of the electrophile and the average molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. nih.gov A study that developed such a model included 2-chloro-5-methoxypyridine (B151447) in its training set, a compound bearing similarities to the target molecule. rsc.org These models demonstrate that ground-state properties of the electrophile can provide excellent correlations with experimental reaction rates, offering a powerful tool for synthetic planning without the need for explicit transition state calculations. nih.govrsc.org

Table 1: Key Computational Descriptors for Predicting SNAr Reactivity

| Descriptor | Description | Relevance to Reactivity |

|---|---|---|

| Electron Affinity (EA) | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | A higher EA indicates a greater ability to accept an electron, correlating with higher reactivity in SNAr. nih.gov |

| Molecular Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at a particular location near a molecule. | A more positive ESP at the reaction center indicates greater electrophilicity and a more favorable site for nucleophilic attack. nih.gov |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a more electrophilic substrate, facilitating nucleophilic attack. wuxibiology.com |

| Activation Energy (ΔG‡) | The free energy difference between the transition state and the reactants. | A lower activation energy corresponds to a faster reaction rate. wuxibiology.com |

Mechanistic Pathways: Concerted vs. Stepwise

The classical mechanism for SNAr reactions involves a two-step addition-elimination sequence proceeding through a discrete Meisenheimer complex. However, recent computational and kinetic isotope effect studies have provided evidence that many SNAr reactions, particularly on heterocyclic systems, may proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, passing through a single transition state. Computational surveys suggest that for substitutions on rings like pyridine, concerted mechanisms are likely to be common, especially with good leaving groups such as chloride. nih.gov

Computational studies on the SNAr reaction of dinitropyridines with piperidine (B6355638) have modeled the reaction pathway, identifying a Meisenheimer complex intermediate that is stabilized by hydrogen bonding. researchgate.net While these systems are more activated than this compound, they provide valuable models for the intermediates and transition states involved in the amination of chloropyridines.

Transition Metal-Catalyzed Amination

In addition to uncatalyzed SNAr, computational studies have also shed light on transition metal-catalyzed amination reactions of aryl chlorides. For instance, mechanistic studies of copper-catalyzed C-N coupling reactions suggest a catalytic cycle where the oxidative addition of the copper catalyst to the aryl chloride is often the rate-limiting step. nih.gov Hammett analysis and computational modeling have been used to propose catalytic cycles that can involve Cu(I)/Cu(III) intermediates. nih.gov While not directly studying the target molecule, these investigations provide a foundation for understanding potential catalytic pathways for the amination of this compound.

Table 2: Comparison of Proposed Mechanistic Steps in SNAr Reactions

| Mechanism | Key Intermediates/Transition States | General Characteristics |

|---|---|---|

| Stepwise (Addition-Elimination) | Meisenheimer Complex (intermediate), Two Transition States | Favored by strong electron-withdrawing groups and poor leaving groups. nih.gov |

| Concerted | Single Transition State | More common for heterocycles with good leaving groups. nih.gov |

| Copper-Catalyzed Amination | Cu(I) and Cu(III) species, Oxidative Addition Complex | Proceeds under milder conditions; rate-limiting step is often oxidative addition. nih.gov |

Applications of 4 Chloro 6 Methoxypyridin 3 Amine in Advanced Organic Synthesis

As a Precursor for Diverse Heterocyclic Libraries

The strategic placement of reactive sites on 4-Chloro-6-methoxypyridin-3-amine makes it an ideal starting material for the generation of diverse heterocyclic libraries, which are crucial in drug discovery and materials science. cymitquimica.com The amino group provides a nucleophilic center for reactions like amide bond formation and Schiff base condensation, while the chloro substituent can be targeted in cross-coupling reactions.

One significant application is in the synthesis of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives. mdpi.com These compounds have been investigated as potential positron emission tomography (PET) probes for imaging α-synuclein aggregates, which are implicated in Parkinson's disease. mdpi.com By reacting 6-methoxypyridin-3-amine (a close derivative) with various quinolinyl halides through Buchwald-Hartwig amination, a library of 43 new derivatives was created to explore structure-activity relationships. mdpi.com

Another approach to library synthesis involves the reaction of aminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, known as the Appel salt. researchgate.net This reaction yields N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines, creating a collection of novel azine-based heterocycles. researchgate.net

Furthermore, the condensation of 6-methoxypyridin-3-amine with aldehydes, such as pyrrole-2-carbaldehyde, leads to the formation of Schiff base ligands. nih.gov These bidentate ligands can then be complexed with various metals, generating a library of organometallic compounds with potential antimicrobial applications. nih.gov The inherent reactivity of the pyridine (B92270) scaffold allows for the creation of a wide range of structures from a single, versatile precursor. beilstein-journals.org

Table 1: Examples of Heterocyclic Libraries Derived from 6-Methoxypyridin-3-amine Scaffolds

| Precursor(s) | Reaction Type | Resulting Heterocyclic Class | Application | Reference(s) |

| 6-Methoxypyridin-3-amine, Quinolinyl halides | Buchwald-Hartwig Amination | N-(6-methoxypyridin-3-yl)quinolin-2-amines | PET Imaging Probes | mdpi.com |

| Aminopyridines, Appel Salt | Condensation | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines | Heterocyclic Synthesis | researchgate.net |

| 6-Methoxypyridin-3-amine, Pyrrole-2-carbaldehyde | Schiff Base Condensation | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Metal Complexes | Antimicrobial Agents | nih.gov |

Role in the Construction of Complex Organic Molecules

Beyond library synthesis, this compound is instrumental in the targeted construction of single, complex organic molecules with significant biological or material properties. Its utility as a foundational building block is evident in the synthesis of sophisticated pharmaceutical agents and advanced materials. evitachem.com

A notable example is the kilogram-scale synthesis of 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine. researchgate.net This complex molecule was efficiently produced using a Suzuki-Miyaura cross-coupling reaction, demonstrating the compound's suitability for large-scale industrial applications. researchgate.net The methoxypyridine motif is also a key component in a class of potent and selective phosphodiesterase 5 (PDE5) inhibitors, which includes complex structures like 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. researchgate.net

In the field of neurodegenerative disease research, the methoxypyridine scaffold derived from this amine is integral to novel gamma-secretase modulators (GSMs). nih.gov The insertion of this motif into a tetracyclic scaffold led to compounds with improved activity in reducing Aβ42 peptide production, a key factor in Alzheimer's disease. nih.gov Similarly, the development of PET tracers for Parkinson's disease, such as [11C]7f and [18F]7j, relies on the N-(6-methoxypyridin-3-yl)quinoline-2-amine core structure, showcasing the amine's role in creating highly specialized and complex diagnostic tools. mdpi.com

Table 2: Examples of Complex Molecules Synthesized Using the 6-Methoxypyridin-3-yl Moiety

| Complex Molecule | Synthetic Application | Key Reaction | Reference(s) |

| 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine | Intermediate for advanced materials/pharmaceuticals | Suzuki-Miyaura Cross-Coupling | researchgate.net |

| N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives | PET Imaging Probes for Parkinson's Disease | Buchwald-Hartwig Amination | mdpi.com |

| Pyrido[3,4-b]pyrazin-2(1H)-one derivatives | Potent and Selective PDE5 Inhibitors | Multi-step synthesis | researchgate.net |

| Methoxypyridine-derived tetracyclic scaffolds | Gamma-Secretase Modulators for Alzheimer's Disease | Multi-step synthesis | nih.gov |

Development of New Synthetic Methodologies Utilizing the Pyridine Scaffold

The reactivity of this compound and its derivatives has spurred the development and optimization of synthetic methodologies. Its participation in various cross-coupling reactions is particularly well-documented, providing efficient pathways to complex structures.

The Suzuki-Miyaura cross-coupling reaction is a prominent methodology. A scalable and environmentally conscious protocol for this reaction has been developed using micellar catalysis in water. researchgate.net This method, employing the vitamin E-derived surfactant TPGS-750-M, facilitates the coupling of boronic acids with halogenated pyridines like the one derived from this compound, minimizing the use of hazardous organic solvents. researchgate.net This approach has been successfully applied in various research and development portfolios. researchgate.net

Another critical methodology is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals. mdpi.com It has been effectively employed to couple 6-methoxypyridin-3-amine with various quinolinyl halides, forming the core of potential PET probes. mdpi.com The optimization of this reaction, including the choice of palladium catalyst and ligands, is essential for achieving high yields.

Furthermore, the pyridine scaffold is amenable to other advanced synthetic transformations. Methodologies such as heteroaryl Grignard addition to N-acylpyridinium salts, followed by intramolecular Heck cyclization, have been developed to create benzo-fused indolizidine alkaloid mimics, demonstrating the versatility of the pyridine ring system in complex cyclization strategies. beilstein-journals.org

Use in Ligand Design for Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of ligands that can tune the electronic and steric properties of a metal center, thereby controlling the catalyst's activity and selectivity. tdx.cat The nitrogen atom and potential donor atoms on the this compound scaffold make it an attractive candidate for ligand design.

A direct application is the synthesis of Schiff base ligands. nih.gov By condensing the amino group of 6-methoxypyridin-3-amine with an aldehyde, a bidentate ligand is formed which can coordinate with transition metals like cobalt(II) and copper(II). nih.gov These resulting metal complexes themselves can possess catalytic or other functional properties, such as antimicrobial activity. nih.gov

The pyridine moiety is a common feature in more complex ligands used in catalysis. For instance, N-heterocyclic carbene (NHC) ligands, known for forming strong bonds with metal ions and enhancing catalyst stability, can be functionalized with pyridine groups. mdpi.com Research into heterobimetallic catalysts, which feature two different metal centers, has utilized ligands like 4-methoxypyridine (B45360) to create cooperative catalytic systems. mdpi.com For example, an Rh/Pd complex incorporating a 4-methoxypyridine ligand was synthesized and studied for its potential in tandem Suzuki-Miyaura cross-coupling and transfer hydrogenation reactions. mdpi.com While not using this compound directly, this work highlights the value of the methoxypyridine scaffold in the rational design of advanced organometallic catalysts. mdpi.comipcm.fr

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations

The functional groups of 4-Chloro-6-methoxypyridin-3-amine present multiple handles for advanced catalytic transformations, opening pathways to a diverse array of derivatives. Future research will likely concentrate on leveraging the reactivity of the C-Cl and C-H bonds, as well as the nucleophilicity of the amino group, through innovative catalytic systems.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating C-C bonds. While traditionally used for coupling aryl halides, advancements are enabling their application to more complex heteroaryl systems. mdpi.comacsgcipr.org For this compound, this involves the palladium-catalyzed reaction of the chloro group with various boronic acids. Research is focused on developing more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings, which is crucial for green chemistry and cost-effectiveness. mdpi.com The use of specialized ligands and ligand-free systems in environmentally benign solvents like water is a significant area of exploration. researchgate.net

Another major frontier is the direct C-H activation and functionalization of the pyridine (B92270) ring. researchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling, offering a more atom-economical route to new derivatives. Catalysts based on rhodium, palladium, and copper are being investigated for their ability to selectively activate and functionalize the C-H bonds at positions 2 and 5 of the pyridine ring. mdpi.comrsc.org The challenge lies in achieving high regioselectivity in the presence of multiple directing groups (amine and methoxy). Future work will aim to design catalysts that can precisely target a specific C-H bond, enabling the controlled introduction of new functional groups.

The table below illustrates examples of how different catalytic systems can be applied to functionalize pyridine and related heterocyclic substrates, highlighting the yields and conditions that are being optimized in current research.

| Reaction Type | Substrate Type | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide | Pd(dppf)Cl₂·CH₂Cl₂ | Toluene/H₂O | High | researchgate.net |

| C-H Arylation | 2-(m-tolyl)pyridine | Pd(OAc)₂ | NMP, 120 °C, 24h | 95% | mdpi.com |

| C-H Arylation | 2-Butylfuran | Pd Complex | DMAc, KOAc, 120 °C, 3h | >99% (Conversion) | mdpi.com |

| C-H Amidation | 2-Phenylpyridine | Cu(OAc)₂ | O₂ atmosphere | Good | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and process control. acsgcipr.org For reactions involving this compound, particularly those that are highly exothermic or use hazardous reagents, flow chemistry provides a safer and more efficient alternative.

Integrating catalytic reactions, such as the Suzuki-Miyaura coupling, into a flow system allows for precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.com This fine-tuning can lead to higher yields, improved selectivity, and reduced byproduct formation. The use of packed-bed reactors with heterogeneous catalysts is a key area of development. mdpi.com These systems simplify product purification by retaining the catalyst within the reactor, allowing for a continuous output of the product stream and easy catalyst recycling.

Furthermore, flow chemistry setups can be coupled with automated platforms for reaction optimization. High-throughput screening of reaction conditions (e.g., catalysts, solvents, bases, temperatures) can be performed rapidly, accelerating the discovery of optimal synthetic protocols for derivatives of this compound. This automated approach minimizes manual intervention and allows for the rapid generation of compound libraries for further research and development.

The following table demonstrates the effect of residence time on product conversion in a continuous flow Suzuki coupling reaction, a key parameter optimized in such systems.

| Substrate | Reaction | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | Suzuki Coupling | 1.000 | 1.0 | 52 | vapourtec.com |

| 3-Bromopyridine | Suzuki Coupling | 0.500 | 2.0 | 94 | vapourtec.com |

| 3-Bromopyridine | Suzuki Coupling | 0.400 | 2.5 | 100 | vapourtec.com |

| 3-Bromopyridine | Suzuki Coupling | 0.200 | 5.0 | 100 | vapourtec.com |

| 3-Bromopyridine | Suzuki Coupling | 0.100 | 10.0 | 100 | vapourtec.com |

Advancements in Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. Advancements in spectroscopic techniques now allow for the real-time, in-situ monitoring of chemical reactions as they occur. For transformations involving this compound, techniques like Fourier-transform infrared (FT-IR) spectroscopy are invaluable. youtube.com

By inserting a probe directly into the reaction vessel (either batch or flow), in-situ FT-IR can track the concentration of reactants, intermediates, and products over time. This provides detailed kinetic profiles and can reveal transient species that are undetectable by conventional offline analysis. For example, in a catalytic coupling reaction, one could monitor the consumption of the C-Cl bond and the formation of the new C-C bond by observing changes in the infrared spectrum. This data is critical for identifying reaction endpoints, detecting catalyst deactivation, and understanding the influence of various parameters on the reaction rate.

Future research will focus on combining multiple spectroscopic techniques (e.g., Raman, NMR) for a more comprehensive picture of the reaction. The application of these Process Analytical Technologies (PAT) is especially powerful when integrated with automated flow chemistry systems, creating a feedback loop where real-time data is used to automatically adjust reaction conditions for optimal performance.

The table below provides an example of how FT-IR spectroscopy can be used to monitor the complexation of a pyridine derivative with metal ions, showing characteristic shifts in vibrational frequencies that signify the chemical interaction.

| Molecule/Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Observation | Reference |

|---|---|---|---|---|

| 2,6-bis(3,5-dimethylpyrazoyl)pyridine (ligand) | Pyridine Ring | 1559, 1550, 1533 | Baseline spectrum of the free ligand. | researchgate.net |

| Ligand + Cu²⁺ | Pyridine Ring | Shifted | Shift in peaks indicates complexation with the metal ion. | researchgate.net |

| Ligand + Co²⁺ | Pyridine Ring | Shifted | Different peak shifts can indicate different coordination geometries. | researchgate.net |

| Ligand + Ni²⁺ | Pyridine Ring | Shifted | Allows for real-time monitoring of complex formation. | researchgate.net |

Deeper Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules like this compound at an electronic level. rsc.org Methods such as Density Functional Theory (DFT) can be used to model the molecule's structure, electron distribution, and orbital energies. unjani.ac.idnih.gov This information is key to predicting its reactivity towards various reagents.

For instance, DFT calculations can determine the relative nucleophilicity or electrophilicity of different atoms in the ring, predicting the most likely sites for substitution reactions. semanticscholar.org By calculating the energies of possible intermediates and transition states, computational models can elucidate reaction mechanisms and predict the regioselectivity of reactions like C-H activation or electrophilic aromatic substitution. chemrxiv.orgnih.gov This predictive power can guide experimental design, saving significant time and resources by focusing on the most promising reaction pathways.

Future research will likely involve the use of more advanced computational models, including machine learning algorithms trained on large datasets of chemical reactions. rsc.org These models could predict the outcome of reactions involving this compound with even greater accuracy and speed. The synergy between theoretical predictions and experimental validation will be crucial for the rational design of novel synthetic routes and the discovery of new, valuable derivatives.

This table summarizes the application of theoretical methods to understand the chemical properties of pyridine derivatives.

| Theoretical Method | Property Calculated | Insight Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Heats of Formation (HOF) | Predicts thermodynamic stability of different isomers. | researchgate.net |

| DFT (B3LYP/6-31+G(d)) | Geometric & Electronic Structure | Understands molecular conformation and electron density distribution. | researchgate.net |

| Semi-empirical (PM3) | Proton Affinities | Predicts the most likely site for electrophilic attack (regioselectivity). | nih.govchemrxiv.org |

| DFT | Thermodynamic Properties (Enthalpy, Gibbs Free Energy) | Determines reaction spontaneity and energy requirements. | unjani.ac.id |

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-6-methoxypyridin-3-amine, and what reaction conditions are critical for high yield?

Answer:

The synthesis typically involves halogenation and amination steps. A common approach starts with a pyridine precursor, such as 6-methoxypyridin-3-amine, which undergoes chlorination at the 4-position using reagents like POCl₃ or PCl₃ under reflux conditions (60–80°C) . Critical parameters include:

- Temperature control : Excess heat may lead to decomposition or side reactions (e.g., over-chlorination).

- Catalyst/base selection : Use of bases like sodium hydride or potassium carbonate to deprotonate intermediates and drive the reaction .

- Workup : Acidic conditions (HCl) are often employed to isolate the hydrochloride salt, improving purity .

Basic: How can the purity and structure of this compound be validated experimentally?

Answer:

Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, chloro at C4) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₆H₇ClN₂O, MW 158.59) .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in related pyridine derivatives .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use polar solvents (e.g., ethanol/water) to exploit solubility differences .

- Column chromatography : Silica gel with a gradient of ethyl acetate/hexane (10–30%) to separate impurities .

- Salt formation : Conversion to the hydrochloride salt improves crystallinity and stability .

Advanced: How do computational methods like DFT aid in predicting the reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) can:

- Map electron density : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .

- Predict reaction pathways : Compare energy barriers for chlorination vs. methoxy group displacement .

- Validate spectroscopic data : Simulate NMR/IR spectra for comparison with experimental results .

Advanced: How can structural discrepancies in literature (e.g., conflicting CAS numbers) be resolved for this compound?

Answer:

Discrepancies (e.g., CAS 1261884-16-5 vs. 1105675-66-8 for isomers ) arise from positional isomerism. To resolve:

- Regiochemical analysis : Use NOESY NMR to confirm substituent positions .

- Cross-reference databases : Verify entries in CAS Common Chemistry or PubChem, prioritizing peer-reviewed sources .